molecular formula C15H22O3 B072353 Octyl 4-hydroxybenzoate CAS No. 1219-38-1

Octyl 4-hydroxybenzoate

Cat. No. B072353
CAS RN: 1219-38-1
M. Wt: 250.33 g/mol
InChI Key: RIKCMEDSBFQFAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Octyl 4-hydroxybenzoate can be synthesized through esterification reactions involving 4-hydroxybenzoic acid and octanol in the presence of suitable catalysts. For instance, the synthesis of 2-Hydroxy-4-octyloxybenzophenone, which shares similarities in the synthesis process, utilizes 2,4-dihydroxybenzophenone and octyl chloride in the presence of N-octyl-diethanolamine borate as a catalyst (L. Bin, 2005). This highlights the typical approach of esterification where an alcohol and an acid react to form an ester and water, facilitated by a catalyst to improve yield and reaction efficiency.

Molecular Structure Analysis

The molecular structure of compounds related to Octyl 4-hydroxybenzoate can be intricate, as seen in the crystal structure determination studies. For example, compounds with benzothiazole cores and octyloxy groups have been investigated for their mesomorphic and thermal properties, shedding light on the molecular arrangements that such molecules can adopt (G. Yeap et al., 2012). Such studies are essential for understanding the fundamental properties and potential applications of Octyl 4-hydroxybenzoate derivatives.

Chemical Reactions and Properties

Chemical reactions involving Octyl 4-hydroxybenzoate or its derivatives often explore the formation of metal complexes and their properties. For instance, synthesis and structural analysis of Cu(II) and Pd(II) complexes with benzothiazole-cored Schiff bases indicate that these reactions can significantly alter the mesomorphic and thermal properties of the resulting compounds, transitioning from nematogenic to crystalline solid forms (G. Yeap et al., 2012).

Physical Properties Analysis

The physical properties of Octyl 4-hydroxybenzoate derivatives, such as those showing liquid crystalline behavior, are of considerable interest. Studies on compounds like 4-Octyloxybiphen-4′-yl 4-hydroxybenzoate reveal nematic phases and the impact of hydrogen bond complexes on their stability, indicating the diverse liquid crystalline properties that these compounds can exhibit (H. Takeda et al., 1989).

Chemical Properties Analysis

The chemical properties of Octyl 4-hydroxybenzoate and related compounds also include their behavior in UV absorption, which is crucial for applications like sunscreen formulations. Theoretical and experimental studies on 2-ethylhexyl 2-hydroxybenzoate (a compound similar to Octyl 4-hydroxybenzoate) explore its UV absorption spectrum, demonstrating its potential in absorbing ultraviolet radiation effectively (Wikorn Punyain, 2016).

Scientific Research Applications

  • Antimicrobial and Antioxidant Properties : Octyl gallate, a compound similar to octyl 4-hydroxybenzoate, has been found effective against bacteria like Staphylococcus aureus, Bacillus cereus, and Pseudomonas fluorescens, making it a potential antimicrobial agent for the food industry. It also has recognized antioxidant properties (Gutiérrez-Larraínzar et al., 2013).

  • Polypropylene Stabilization : In material sciences, derivatives of 4-hydroxybenzoate, including octyl 3,5-ditert-butyl-4-hydroxybenzoate, have been investigated for their effectiveness as antioxidants in stabilizing polypropylene, a common plastic material (Zhu et al., 2009).

  • Allergenic Potential in Cosmetics : Octylparaben has been studied for its potential allergenic effects. In dermatological research, it was found to induce histamine release from rat mast cells, suggesting a potential allergenic risk (Uramaru et al., 2014).

  • Skin Metabolism and Hydrolysis : Research on skin metabolism indicates that parabens, including octyl 4-hydroxybenzoate, are hydrolyzed by carboxylesterases to 4-hydroxybenzoic acid. This has implications for their safety and efficacy as preservatives in topical applications (Jewell et al., 2007).

  • UV Radiation Effects on Skin : A study involving the exposure of human keratinocytes to UV radiation in the presence of 4-hydroxybenzoates, such as octylparaben, highlighted potential risks associated with their use in sunscreens and cosmetics (Lee et al., 2017).

  • Biotechnological Applications : 4-Hydroxybenzoic acid, a metabolite of octyl 4-hydroxybenzoate, is a promising intermediate for producing value-added bioproducts with applications in food, cosmetics, pharmacy, and fungicides (Wang et al., 2018).

  • Environmental Persistence and Detection : Studies on the environmental persistence of parabens, including octyl 4-hydroxybenzoate, have led to the development of analytical methods for their detection in water, addressing concerns about their potential eco-toxicity (Radovan et al., 2008).

Safety And Hazards

Octyl 4-hydroxybenzoate may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and taking off contaminated clothing and washing before reuse .

properties

IUPAC Name

octyl 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O3/c1-2-3-4-5-6-7-12-18-15(17)13-8-10-14(16)11-9-13/h8-11,16H,2-7,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKCMEDSBFQFAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC(=O)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047957
Record name Octylparaben
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Molecular Weight

250.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl 4-hydroxybenzoate

CAS RN

1219-38-1
Record name Octyl p-hydroxybenzoate
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Record name Octyl 4-hydroxybenzoate
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Record name 1219-38-1
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Record name Octylparaben
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Record name Octyl 4-hydroxybenzoate
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Synthesis routes and methods

Procedure details

Quantities: compound 21 (13.76 g, 0.045 mol), ethanol (150 ml), aqueous ammonia (35% w/v, 150 ml).
Name
compound 21
Quantity
13.76 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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